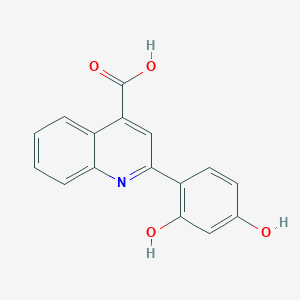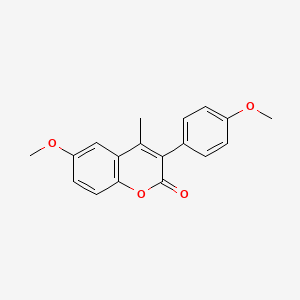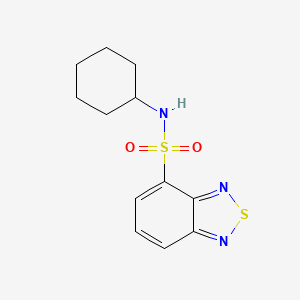
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” is a derivative of 2-phenyl-quinoline-4-carboxylic acid . It is a complex organic compound that has been studied for its potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, which includes “this compound”, typically starts from aniline, 2-nitrobenzaldehyde, and pyruvic acid. This is followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The synthesized compounds are then characterized using 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple aromatic rings. This structure is designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve several steps. For example, in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination are involved .作用機序
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery . For instance, some quinoline derivatives have shown inhibitory effects on histone deacetylase (HDAC), a group of enzymes involved in regulating gene expression .
Mode of Action
If we consider its potential as an hdac inhibitor, it may exert its effects by interacting with hdac enzymes, thereby modulating gene expression
Biochemical Pathways
If it acts as an hdac inhibitor, it could potentially influence the acetylation status of histones, thereby affecting gene expression and various cellular processes .
Pharmacokinetics
The lipophilicity of similar quinoline derivatives has been associated with their antibacterial activity, suggesting that these properties may influence the bioavailability of these compounds .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, including antibacterial activity . If 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid acts as an HDAC inhibitor, it could potentially influence gene expression and cellular processes .
実験室実験の利点と制限
The use of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available from a variety of sources. In addition, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in laboratory experiments. It is not soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, this compound is a relatively weak inhibitor of enzymes, and therefore may not be suitable for certain types of experiments.
将来の方向性
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid has a wide variety of potential applications in the fields of medicine, agriculture, and industry. In the field of medicine, this compound could be used as an anti-cancer agent, as an anti-inflammatory agent, or as an anti-oxidant. In the field of agriculture, this compound could be used to produce phytoalexins, which are antimicrobial compounds produced by plants to defend against microbial infection. Finally, in the field of industry, this compound could be used as a dye or fragrance, or as an intermediate in the synthesis of certain drugs and pharmaceuticals.
合成法
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid can be synthesized through a variety of methods, including the condensation of 2,4-dihydroxybenzoic acid with aniline, the oxidation of 2,4-dihydroxybenzaldehyde, and the oxidation of 2,4-dihydroxyphenylalanine. The most common method for the synthesis of this compound is the oxidation of 2,4-dihydroxybenzaldehyde, which is achieved by treating the aldehyde with an oxidizing agent such as hydrogen peroxide or potassium permanganate.
科学的研究の応用
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid has a wide variety of applications in scientific research. It is used in the synthesis of a number of compounds, including flavonoids, coumarins, and terpenoids, as well as in the production of dyes and fragrances. It is also used in the synthesis of certain drugs and pharmaceuticals, and has been studied for its potential use as an anti-cancer agent. In addition, this compound has been studied for its potential use in the treatment of Parkinson’s disease and Alzheimer’s disease.
生化学分析
Cellular Effects
The cellular effects of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid are not well-documented. Related compounds have been shown to have significant effects on cellular processes. For instance, a compound named D28, which has a similar 2-substituted phenylquinoline-4-carboxylic acid group, has been found to induce G2/M cell cycle arrest and promote apoptosis in K562 cells .
Molecular Mechanism
Related compounds have been found to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins . This inhibition can significantly contribute to the modulation of cellular functions and activities .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
特性
IUPAC Name |
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-9-5-6-11(15(19)7-9)14-8-12(16(20)21)10-3-1-2-4-13(10)17-14/h1-8,18-19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRJFVQBTVZEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B6500085.png)
![2-amino-N-butyl-1-[(E)-[(furan-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500099.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500106.png)
![2-amino-N-phenyl-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500107.png)
![ethyl 5-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methoxy)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6500112.png)

![(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6500124.png)
![2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6500131.png)
![[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6500140.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6500149.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B6500154.png)
![8-[(pyridin-3-yl)methoxy]quinoline](/img/structure/B6500177.png)

